![molecular formula C10H7Cl2NO2S B12903353 4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-12-1](/img/structure/B12903353.png)
4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a chlorophenylthio group attached to the isoxazole ring, making it a unique and potentially useful molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorophenylthio Group: The chlorophenylthio group can be attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, 4-chlorothiophenol, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-(((4-methylphenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a methyl group instead of a chloro group.
4-Chloro-5-(((4-fluorophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a fluoro group instead of a chloro group.
4-Chloro-5-(((4-bromophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the chloro group and the chlorophenylthio group in 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one makes it unique compared to its analogs
Propiedades
Número CAS |
89661-12-1 |
|---|---|
Fórmula molecular |
C10H7Cl2NO2S |
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-6-1-3-7(4-2-6)16-5-8-9(12)10(14)13-15-8/h1-4H,5H2,(H,13,14) |
Clave InChI |
CRDMKIXLNFMEEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SCC2=C(C(=O)NO2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
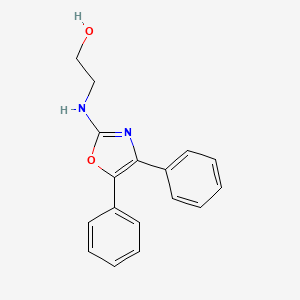
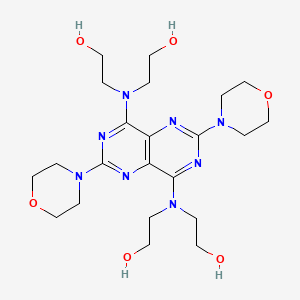
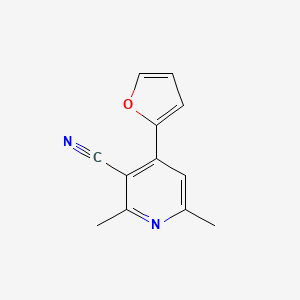
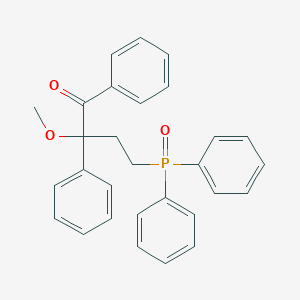
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

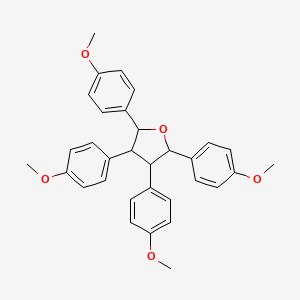
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
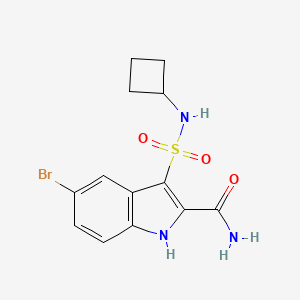

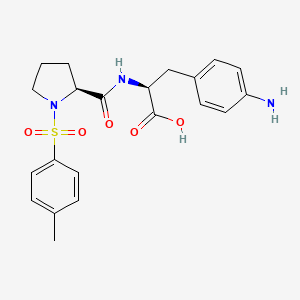
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
